molecular formula C8H3F9N4O2 B5614859 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-1H-1,2,4-triazol-3-ylacetamide

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-1H-1,2,4-triazol-3-ylacetamide

Cat. No. B5614859
M. Wt: 358.12 g/mol
InChI Key: PQKPPUWVNOTQCG-UHFFFAOYSA-N
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Description

The compound belongs to a class of highly fluorinated compounds that exhibit a range of physical and chemical properties due to the presence of fluorine atoms. Fluorinated compounds are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique reactivity, stability, and biological activity.

Synthesis Analysis

Synthesis of complex fluorinated compounds often involves multi-step reactions, including halogenation, cyclization, and functionalization steps. For instance, the synthesis of difluorinated acetamides can be achieved through the electrochemical silylation of chlorodifluoroacetamides, followed by condensation with carbonyl compounds (Bordeau et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which influences the electronic distribution within the molecule. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. These methods can determine the arrangement of atoms and the stereochemistry of the compound, providing insights into its reactivity and properties.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactivities, such as enhanced stability and resistance to degradation, due to the strength of the C-F bond. The introduction of fluorine atoms can significantly alter the compound's physical and chemical properties, including boiling points, solubility, and biological activity. For example, perfluoro-N-(4-pyridyl)acetamide shows distinct fluorinating reactivity under mild conditions, illustrating the potential for selective fluorination reactions in synthetic chemistry (Banks et al., 1996).

properties

IUPAC Name

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F9N4O2/c9-4(10,2(22)20-3-18-1-19-21-3)7(15)5(11,12)6(13,14)8(16,17)23-7/h1H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKPPUWVNOTQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F9N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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